molecular formula C14H11Br2NO B12088281 N-(2,4-dibromophenyl)-3-methylbenzamide

N-(2,4-dibromophenyl)-3-methylbenzamide

Cat. No.: B12088281
M. Wt: 369.05 g/mol
InChI Key: WVNRQUDQHRHKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dibromophenyl)-3-methylbenzamide is an organic compound with the molecular formula C14H11Br2NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,4-dibromophenyl group and the benzene ring is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-3-methylbenzamide typically involves the reaction of 2,4-dibromoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2,4-dibromophenyl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dibromophenyl)acetamide
  • N-(2,4-dibromophenyl)-4-fluoro-1,2-benzenediamine
  • Tris(2,4-dibromophenyl)amine

Uniqueness

N-(2,4-dibromophenyl)-3-methylbenzamide is unique due to the presence of both the 2,4-dibromophenyl group and the 3-methyl substitution on the benzamide. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

WVNRQUDQHRHKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.